molecular formula C21H27NO2 B5625657 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine

4-benzyl-1-(2,3-dimethoxybenzyl)piperidine

Cat. No.: B5625657
M. Wt: 325.4 g/mol
InChI Key: ICSWXCWGYZOWJM-UHFFFAOYSA-N
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Description

4-benzyl-1-(2,3-dimethoxybenzyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a benzyl group and a 2,3-dimethoxybenzyl group attached to the piperidine ring

Preparation Methods

The synthesis of 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the 2,3-Dimethoxybenzyl Group: The 2,3-dimethoxybenzyl group can be attached through similar nucleophilic substitution reactions using 2,3-dimethoxybenzyl halides.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

4-benzyl-1-(2,3-dimethoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-benzyl-1-(2,3-dimethoxybenzyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine include other piperidine derivatives such as:

    4-benzylpiperidine: Lacks the 2,3-dimethoxybenzyl group, making it less complex.

    1-benzyl-4-(2,3-dimethoxyphenyl)piperidine: Similar structure but with a phenyl group instead of a benzyl group.

    4-(2,3-dimethoxybenzyl)piperidine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-benzyl-1-[(2,3-dimethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-23-20-10-6-9-19(21(20)24-2)16-22-13-11-18(12-14-22)15-17-7-4-3-5-8-17/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSWXCWGYZOWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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